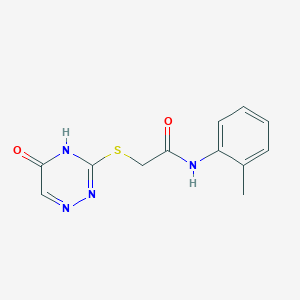

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide

描述

属性

IUPAC Name |

N-(2-methylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c1-8-4-2-3-5-9(8)14-11(18)7-19-12-15-10(17)6-13-16-12/h2-6H,7H2,1H3,(H,14,18)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRFYXPXZCRIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

Thioether Formation:

Acetamide Group Introduction: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

科学研究应用

Antiviral Activity

Recent studies have highlighted the potential of N-heterocycles, including derivatives like 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide, as promising antiviral agents. The compound has shown efficacy against various viruses by inhibiting viral replication processes. For instance:

- Inhibition of RNA Polymerase : Compounds similar to triazine derivatives have demonstrated the ability to inhibit the activity of viral RNA polymerases significantly. One study reported that certain derivatives achieved over 95% inhibition against hepatitis C virus NS5B polymerase .

Diabetes Treatment

The compound's thiazolidinone core is also linked to antidiabetic properties. Research has indicated that compounds with similar structures can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood sugar levels post-meal:

- α-glucosidase Inhibition : In vitro studies have shown that thiazolidinone derivatives exhibit significant α-glucosidase inhibitory activity, which is crucial for managing type 2 diabetes .

Case Study 1: Antiviral Efficacy

A study published in MDPI examined various N-Heterocycles for their antiviral properties. The results indicated that certain compounds within this class could effectively inhibit viral replication mechanisms. Specifically, derivatives of the triazinone structure were noted for their low toxicity and high efficacy in vitro against multiple strains of viruses .

| Compound | Viral Target | IC50 Value |

|---|---|---|

| Compound A | HCV NS5B | 32.2 μM |

| Compound B | HIV RT | 0.26 μM |

Case Study 2: Diabetes Management

Research conducted on the synthesis and evaluation of thiazolidinone derivatives for α-glucosidase inhibition revealed promising results. The study highlighted that specific modifications to the thiazolidinone structure could enhance inhibitory potency:

| Compound | α-glucosidase IC50 | Mechanism |

|---|---|---|

| Compound C | 0.35 μM | Competitive Inhibition |

| Compound D | 0.23 μM | Non-competitive Inhibition |

作用机制

The mechanism of action of 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and thioether linkage are crucial for its binding affinity and specificity. The compound may also influence cellular pathways by altering signal transduction or gene expression.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, biological activities, and synthetic pathways:

| Compound Name/ID | Core Structure Modifications | Aryl/Substituent Modifications | Biological Activity/Findings | Source ID |

|---|---|---|---|---|

| 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide (Target) | 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl; no amino | o-Tolyl (2-methylphenyl) | Not explicitly reported | N/A |

| 2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | 4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl | 2,4-Dimethylphenyl | Enhanced solubility/metabolic stability (inferred) | [5] |

| 2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides | Sulfonamide backbone; 4-chlorophenyl | Variable alkylthio chains | Anticancer activity (apoptosis induction) | [2] |

| AS111: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide | 4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl | 3-Methylphenyl | 1.28× anti-inflammatory activity vs. diclofenac | [9] |

| Compound 81f (phosphonic acid derivative) | Triazinone with trifluoroacetamido-fluorophenyl | Phosphonic acid group | High antioxidant activity | [3] |

Key Observations

The absence of this group in the target compound may reduce binding affinity but increase lipophilicity. Methyl or halogen substituents (e.g., 6-methyl in [5]) improve metabolic stability, as seen in related acetamides .

Anti-inflammatory activity in AS111 ([9]) correlates with the 3-methylphenyl group, suggesting that minor aryl modifications (e.g., o-tolyl vs. 3-methylphenyl) could similarly modulate activity.

Biological Activity Trends: Sulfonamide derivatives ([2]) exhibit pronounced anticancer effects, likely due to the sulfonamide group’s ability to inhibit carbonic anhydrases or induce apoptosis. Phosphonic acid derivatives ([3]) show antioxidant properties, highlighting the role of electron-withdrawing groups in redox modulation.

Synthetic Pathways :

- The target compound is likely synthesized via thiol-alkylation of 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol with chloroacetamide intermediates, analogous to methods in [4] and [6].

- Acid-amine coupling (e.g., in [4]) is a common strategy for acetamide derivatives, ensuring high purity (>95%) .

生物活性

The compound 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 286.34 g/mol. The compound contains a triazine ring which contributes to its biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazine moiety exhibit significant biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that triazine derivatives possess potent antimicrobial properties against various pathogens. For instance, a recent study highlighted the effectiveness of similar triazine compounds against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Triazine derivatives have shown promise in cancer treatment due to their ability to inhibit specific enzyme pathways involved in tumor growth. The inhibition of protein kinases has been a focal point in developing anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Like other triazine derivatives, this compound may inhibit key enzymes involved in cellular signaling pathways. For example, it has been suggested that these compounds can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression .

- Interaction with DNA : Some studies suggest that triazines can intercalate with DNA or disrupt its replication processes, leading to cytotoxic effects in cancer cells .

Case Studies

Several case studies have investigated the biological activity of related compounds:

常见问题

Basic: What are the standard synthetic routes for preparing 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-mercapto-4,5-dihydro-1,2,4-triazin-5-one derivatives with chloroacetamide intermediates under reflux conditions. For example:

- Step 1: React 5-mercapto-4,5-dihydro-1,2,4-triazin-5-one with chloroacetyl chloride in glacial acetic acid to form the thioether intermediate .

- Step 2: Introduce the o-tolyl group via coupling with o-toluidine in the presence of a base (e.g., triethylamine) .

- Purification: Recrystallize from ethanol or pet-ether and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves adjusting solvent polarity, temperature, and catalyst selection. For instance:

- Solvent: Replacing glacial acetic acid with DMF or THF may enhance solubility of intermediates .

- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate thiol-alkylation reactions .

- Temperature Control: Gradual heating (60–80°C) reduces side reactions like oxidation of the thiol group .

- Yield Analysis: Compare yields under varying conditions (e.g., 65% in acetic acid vs. 78% in DMF) to identify optimal parameters .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR: ¹H NMR (DMSO-d6) shows peaks at δ 2.3 (s, 3H, o-tolyl CH3), δ 4.2 (s, 2H, CH2CO), and δ 8.1 (s, 1H, triazine NH) .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 295.3 [M+H]+) .

- XRD: Single-crystal X-ray diffraction (using SHELXL) resolves bond lengths (e.g., C–S bond ~1.75 Å) and confirms the triazine-thioacetamide linkage .

Advanced: How can structural data contradictions between computational models and experimental results be resolved?

- Refinement Protocols: Use SHELXL’s restraints for thermal parameters and hydrogen bonding networks to improve XRD model accuracy .

- DFT Calculations: Compare optimized geometries (e.g., Gaussian 09 at B3LYP/6-31G*) with experimental bond angles and torsional strain .

- Cross-Validation: Overlay XRD and DFT structures in software like Mercury to identify discrepancies in ring puckering or substituent orientation .

Basic: What biological assays are suitable for preliminary evaluation of this compound?

- Antimicrobial Screening: Use broth microdilution (MIC) against S. aureus and E. coli (IC50 range: 8–32 µg/mL) .

- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity (therapeutic index >10 recommended) .

- Enzyme Inhibition: Test against triazine-associated targets (e.g., dihydrofolate reductase) via UV-Vis kinetic assays .

Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

- Substituent Effects: Introduce electron-withdrawing groups (e.g., Cl, NO2) on the triazine ring to improve antimicrobial potency (e.g., MIC reduction by 50% with 4-Cl substitution) .

- Linker Modification: Replace thioether with sulfone (-SO2-) to enhance metabolic stability but monitor for reduced solubility .

- Pharmacophore Mapping: Use docking studies (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with DHFR active site residues) .

Basic: What safety precautions are critical during handling?

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill Management: Neutralize acetic acid residues with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage: Keep in amber vials at 2–8°C to prevent degradation .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

- Isotopic Labeling: Use ¹⁴C-labeled acetamide to track metabolic pathways in vitro .

- Proteomics: SILAC-based profiling in bacterial cells identifies protein targets (e.g., altered expression of cell wall synthesis enzymes) .

- Kinetic Studies: Measure time-dependent inhibition of DHFR using stopped-flow spectrophotometry .

Basic: What analytical techniques validate purity and stability?

- HPLC: Use a C18 column (ACN/water gradient) with UV detection at 254 nm; purity >95% required for biological assays .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the thioether bond .

Advanced: How can computational tools predict synthetic feasibility and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。